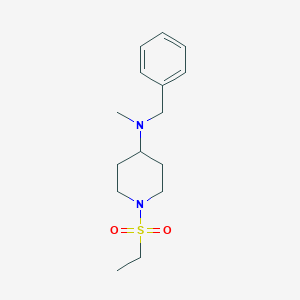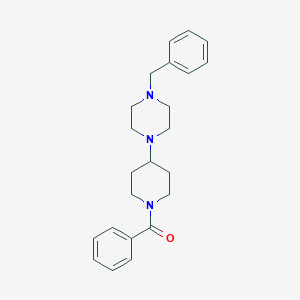![molecular formula C15H15FN2O B247290 2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247290.png)
2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is an organic compound with the molecular formula C15H15FN2O. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyridine ring attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-N-(4-methyl-2-pyridinyl)benzamide: This compound shares a similar structure but with a different substitution pattern on the pyridine ring.
2-bromo-N-methylbenzamide: Another related compound with a bromine atom instead of fluorine.
Uniqueness
2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom’s electronegativity and size influence the compound’s reactivity and interaction with biological targets, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C15H15FN2O |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
2-fluoro-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H15FN2O/c1-18(11-9-12-6-4-5-10-17-12)15(19)13-7-2-3-8-14(13)16/h2-8,10H,9,11H2,1H3 |
Clave InChI |
JTHFTAYTIQMBIA-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2F |
SMILES canónico |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N~1~-(4-{[4-(4-BENZYLPIPERAZINO)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247211.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE](/img/structure/B247214.png)


![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)


![N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247223.png)
![N~1~-(4-BROMO-3-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247224.png)
![N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247238.png)
